![molecular formula C23H27N3O5S3 B2874258 ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 683790-98-9](/img/structure/B2874258.png)

ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

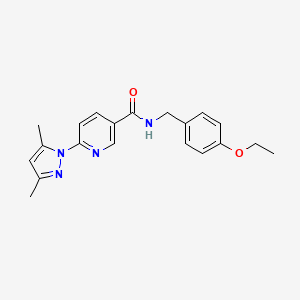

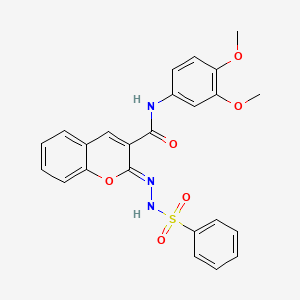

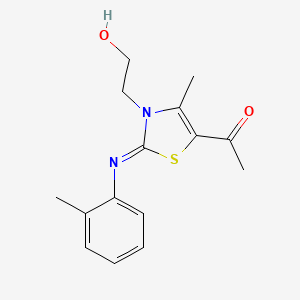

“Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen . Thiazoles are important heterocyclic compounds exhibiting various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring, a benzamido group, a cyclohexyl group, and a methylsulfamoyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Synthesis and Chemical Characterization

Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a part of a broader class of compounds that have been studied for their unique chemical structures and potential applications. The synthesis of similar thiazole derivatives involves cyclization processes and acylation reactions that yield significant insights into the structural and electronic characteristics of these compounds. For instance, the novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the versatility of thiazole derivatives in synthesis, revealing high yields and distinct structural features established through spectral analysis (Tang Li-jua, 2015). Similarly, modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have led to the synthesis of new compounds with varied biological activities, further emphasizing the role of thiazole cores in medicinal chemistry (N. Desai et al., 2019).

Catalytic and Synthetic Applications

Thiazole derivatives, including those related to this compound, have found applications in catalysis and synthetic chemistry. These compounds serve as intermediates in the synthesis of more complex molecular structures, showcasing their utility in constructing bioactive molecules and facilitating novel chemical transformations. The diversity in their reactivity patterns underscores the significance of thiazole-based compounds in developing new synthetic methodologies (K. El-bayouki & W. Basyouni, 1988).

Biological and Pharmacological Research

The investigation into the biological and pharmacological properties of thiazole derivatives continues to be a vibrant area of research. Compounds structurally related to this compound have demonstrated a range of biological activities, including antimicrobial and antitumor effects. This highlights the potential of these compounds in drug discovery and the development of new therapeutic agents. The ability to modify the thiazole core structure allows for the exploration of structure-activity relationships, thereby optimizing their efficacy and safety profiles (H. El-Subbagh et al., 1999).

Properties

IUPAC Name |

ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S3/c1-4-31-22(28)19-14(2)18-21(32-19)25-23(33-18)24-20(27)15-10-12-17(13-11-15)34(29,30)26(3)16-8-6-5-7-9-16/h10-13,16H,4-9H2,1-3H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHUREBVYXRFRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874186.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)

![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2874192.png)

![2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874193.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2874197.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)